molecular formula C15H13NO2S B2430463 N-(2-(furan-3-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034409-27-1

N-(2-(furan-3-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2430463
CAS No.: 2034409-27-1
M. Wt: 271.33
InChI Key: NJEHJAQJYNUKCA-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)ethyl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound that combines a furan ring, a benzo[b]thiophene ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing green chemistry principles to minimize waste and environmental impact.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(furan-3-yl)ethyl)benzo[b]thiophene-2-carboxamide is unique due to its combination of the furan ring, benzo[b]thiophene ring, and carboxamide group, which imparts distinct electronic and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c17-15(16-7-5-11-6-8-18-10-11)14-9-12-3-1-2-4-13(12)19-14/h1-4,6,8-10H,5,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEHJAQJYNUKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCCC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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